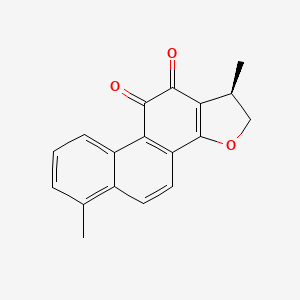

Dihidrotanshinona I

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La dihidrotanshinona I tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La dihidrotanshinona I ejerce sus efectos a través de varios objetivos moleculares y vías:

Mecanismo antibacteriano: Aumenta la conductividad eléctrica y la concentración de fosfatasa alcalina (AKP) en las células bacterianas, lo que lleva a la disrupción de la integridad de la pared celular y la membrana celular.

Mecanismo anticancerígeno: Promueve la apoptosis en las células cancerosas al inhibir la fosforilación de STAT3, la regulación negativa de la expresión de BCL-2 y la promoción de la escisión de caspasa-3 y PARP1.

Análisis Bioquímico

Biochemical Properties

Dihydrotanshinone I plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to inhibit cell proliferation and induce cell cycle arrest in the G0/G1 phase by downregulating the expression of cyclin-dependent kinases (CDK4, CDK2) and cyclins (cyclin D1, cyclin E1), while upregulating the expression of p21 . Additionally, dihydrotanshinone I interacts with the hyaluronan CD44-mediated CXCL8–PI3K/AKT–FOXO1, IL6–STAT3–P53, and EMT signaling pathways, enhancing cell adhesion and inhibiting cell migration .

Cellular Effects

Dihydrotanshinone I exerts various effects on different cell types and cellular processes. In osteosarcoma U-2 OS cells, it enhances cell adhesion and inhibits cell migration through CD44 and chemokine signaling . In H9c2 cells, dihydrotanshinone I reduces apoptosis caused by oxygen-glucose deprivation/reoxygenation (OGD/R) by regulating the phosphorylation levels of AKT, ERK, and P38MAPK . It also reduces oxidative stress damage by decreasing the levels of reactive oxygen species (ROS) and superoxide in mitochondria .

Molecular Mechanism

At the molecular level, dihydrotanshinone I exerts its effects through various mechanisms. It inhibits cell proliferation and induces cell cycle arrest by downregulating CDK4, CDK2, cyclin D1, and cyclin E1, and upregulating p21 . It also enhances cell adhesion and inhibits cell migration by interacting with the hyaluronan CD44-mediated CXCL8–PI3K/AKT–FOXO1, IL6–STAT3–P53, and EMT signaling pathways . Additionally, dihydrotanshinone I has been shown to reduce the expression of Skp2 in HCT 116 and HT29 cells, leading to lower levels of RhoA and snail1, ultimately inhibiting the spread of colon cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dihydrotanshinone I change over time. It has been observed to exhibit anti-cancer, cardiovascular protective, anti-inflammatory, and anti-Alzheimer’s disease effects . The compound’s stability and degradation over time have been studied, and it has been found to maintain its biological activity in various in vitro and in vivo models . Long-term effects on cellular function include reduced cell viability, increased apoptosis, and downregulation of epithelial-to-mesenchymal transition-related genes .

Dosage Effects in Animal Models

The effects of dihydrotanshinone I vary with different dosages in animal models. In a study on guinea pigs with osteoarthritis, dihydrotanshinone I was administered at different doses (5 mg/kg, 10 mg/kg, and 25 mg/kg) and was found to protect human chondrocytes and alleviate damage from osteoarthritis . Higher doses of dihydrotanshinone I have been shown to reduce cell proliferation and aggressiveness in drug-resistant tumor cell lines without adverse effects on other tissues .

Metabolic Pathways

Dihydrotanshinone I is involved in various metabolic pathways, including the regulation of AKT and MAPK signaling pathways . It reduces oxidative stress damage by decreasing the levels of ROS and superoxide in mitochondria . Additionally, dihydrotanshinone I has been shown to interact with enzymes such as hypoxia-inducible factor (HIF-1α) and human antigen R (HuR), which are potential targets for its pharmacological effects .

Transport and Distribution

Within cells and tissues, dihydrotanshinone I is transported and distributed through interactions with transporters and binding proteins. It has been shown to enhance cell adhesion and inhibit cell migration in osteosarcoma U-2 OS cells by interacting with the hyaluronan CD44-mediated CXCL8–PI3K/AKT–FOXO1, IL6–STAT3–P53, and EMT signaling pathways . The compound’s localization and accumulation within cells are influenced by these interactions.

Subcellular Localization

Dihydrotanshinone I’s subcellular localization affects its activity and function. It has been found to localize in the nucleus, where it interacts with transcription factors and other nuclear proteins to regulate gene expression . Overexpression of certain transcription factors, such as SmbHLH148, has been shown to increase the accumulation of dihydrotanshinone I and other tanshinones in the nucleus .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de dihidrotanshinona I implica varios pasos. Un método común incluye la deshidrogenación de dihidrotanshinona utilizando DDQ (2,3-dicloro-5,6-diciano-1,4-benzoquinona) como reactivo . La ruta sintética típicamente involucra seis pasos, lo que resulta en un rendimiento del 33% del producto final .

Métodos de producción industrial

La producción industrial de this compound a menudo implica la extracción y purificación de Salvia miltiorrhiza utilizando resinas de adsorción macroporosas y cromatografía líquida de alto rendimiento (HPLC) semi-preparativa con un sistema de compresión axial dinámico . Este método permite la purificación simultánea de this compound junto con otros compuestos relacionados como tanshinona I, criptotanshinona y tanshinona IIA .

Análisis De Reacciones Químicas

Tipos de reacciones

La dihidrotanshinona I experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución .

Reactivos y condiciones comunes

Oxidación: El DDQ se utiliza comúnmente para la deshidrogenación de dihidrotanshinona para producir tanshinona I.

Sustitución: Se pueden utilizar varios nucleófilos para sustituir los grupos funcionales en this compound en condiciones apropiadas.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen tanshinona I, derivados alcohólicos reducidos y varios derivados sustituidos dependiendo de los nucleófilos utilizados .

Comparación Con Compuestos Similares

. Compuestos similares incluyen:

Tanshinona I: Exhibe actividades anticancerígenas y antiinflamatorias similares.

Tanshinona IIA: Conocida por sus efectos protectores cardiovasculares y propiedades anticancerígenas.

Criptotanhinona: Muestra actividades antiinflamatorias y anticancerígenas.

La dihidrotanshinona I es única debido a sus potentes efectos sobre la adhesión celular y la inhibición de la migración, lo que la convierte en un candidato prometedor para la terapia contra el cáncer .

Propiedades

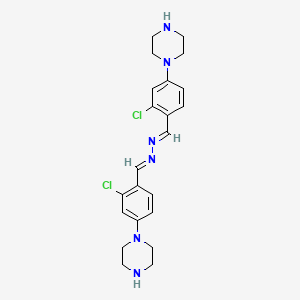

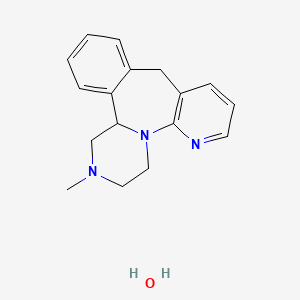

IUPAC Name |

(1R)-1,6-dimethyl-1,2-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-7,10H,8H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARGZZNYNSYSGJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C(C=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C(C=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236187 | |

| Record name | Dihydrotanshinone I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In ethanol, 1 mg/mL, clear orange to red | |

| Record name | Dihydrotanshinone I | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red powder | |

CAS No. |

87205-99-0 | |

| Record name | Dihydrotanshinone I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87205-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrotanshinone I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087205990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrotanshinone I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1,6-dimethyl-1,2-dihydrophenanthro[1,2-6]furan-10,11-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROTANSHINONE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/562G9360V6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydrotanshinone I | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DHTS exert its anti-tumor effects?

A1: DHTS has been shown to inhibit tumor cell proliferation, induce apoptosis, and suppress angiogenesis through various mechanisms.

- Inhibition of Cell Cycle Progression: DHTS can induce cell cycle arrest at different phases, primarily G0/G1 and G2/M, by modulating the expression of cell cycle regulators such as cyclin D1, CDK2, p21, and p53. [, , , , ]

- Induction of Apoptosis: DHTS promotes apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins, including Bax, Bcl-2, caspase-3, caspase-8, and caspase-9, ultimately leading to cell death. [, , , , , ]

- Suppression of Angiogenesis: DHTS can inhibit the formation of new blood vessels, a crucial process for tumor growth and metastasis. It achieves this by suppressing endothelial cell proliferation, migration, invasion, and tube formation. [, ]

- Modulation of Signaling Pathways: DHTS has been shown to interfere with key signaling pathways involved in tumor development and progression, including the PI3K/AKT, Wnt/β-catenin, and MAPK pathways. [, , , , , ]

Q2: Does DHTS affect DNA?

A2: Research indicates that DHTS can interact with DNA topoisomerase I, an enzyme crucial for DNA replication. This interaction leads to the formation of a cleavable complex that ultimately inhibits the enzyme's activity. While DHTS can intercalate into DNA, this interaction appears to be weak and may not be the primary mechanism underlying its anti-tumor effects. []

Q3: How does DHTS impact inflammation?

A3: DHTS exhibits anti-inflammatory properties by mitigating inflammatory responses and oxidative stress. It has been shown to:

- Reduce Inflammatory Cytokine Production: DHTS can suppress the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, which are key mediators of inflammation. [, , ]

- Decrease Oxidative Stress: DHTS displays antioxidant activity by reducing reactive oxygen species (ROS) production and increasing the expression of antioxidant enzymes. [, , , ]

- Modulate Microglia Polarization: DHTS can influence the polarization of microglia, immune cells in the central nervous system, promoting a shift towards an anti-inflammatory phenotype. []

Q4: Does DHTS affect the function of acetylcholinesterase?

A4: Yes, DHTS has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It binds specifically to the enzyme's peripheral anionic site, potentially interfering with the access of substrates and inhibitors to the active site. [, , ]

Q5: Have there been any clinical trials involving DHTS?

A5: While preclinical studies have shown promising results for DHTS in various disease models, there is a lack of published data on clinical trials investigating its safety and efficacy in humans.

Q6: Is DHTS safe for human use?

A6: More research is needed to definitively determine the safety profile of DHTS for human use. Preclinical studies suggest that it may have a relatively good safety index, but further investigations are necessary to assess potential toxicity and long-term effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[2-(Benzhydryl-amino)-acetyl]-piperazin-1-yl}-(2-methyl-pyridin-3-yl)-acetonitrile](/img/structure/B1244379.png)

![2-[[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]-(2-acetyloxyethyl)amino]ethyl acetate](/img/structure/B1244380.png)

![3-(2-Naphthoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-amine](/img/structure/B1244381.png)

![[(2R)-4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea](/img/structure/B1244387.png)

![[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B1244391.png)

![2-[1-(2-Carboxy-2-hydroxy-ethylcarbamoyl)-2-phenyl-ethylamino]-4-phenyl-butyric acid](/img/structure/B1244398.png)

![{1-[2-(4-Carbamimidoyl-benzoylamino)-propionyl]-piperidin-4-yloxy}-acetic acid](/img/structure/B1244400.png)

![(2R,3R,4S)-4-Benzo[1,3]dioxol-5-yl-2-(3-fluoro-4-methoxy-phenyl)-1-{2-[(pentane-1-sulfonyl)-propyl-amino]-ethyl}-pyrrolidine-3-carboxylic acid](/img/structure/B1244402.png)